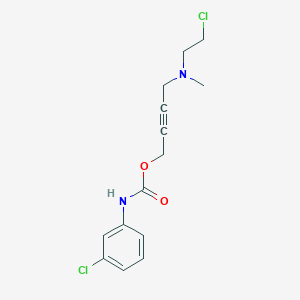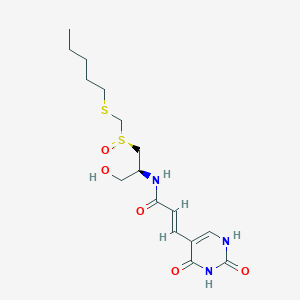
6-(Bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline
Descripción general
Descripción
6-(Bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline is a useful research compound. Its molecular formula is C11H6BrClF3N and its molecular weight is 324.52 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial and Antimalarial Agents : Novel derivatives of 6-bromo-2-chloro-3-(4-phenyl-[1,2,3]triazol-1-ylmethyl)-quinoline showed significant antimicrobial activity against various microorganisms and antimalarial activity towards P. falciparum (Parthasaradhi et al., 2015).
X-ray Structure Analysis : The X-ray structure of 3-bromomethyl-2-chloro-quinoline was analyzed, showing a planar structure with intramolecular hydrogen bonding and Van der Waals forces stabilizing the structure (Kant et al., 2010).
Synthesis of Polycyclic Quinoline Derivatives : Research on 2-methallylthio-3-(hydroxyiminomethyl)quinoline bromination revealed the formation of angular tribromide of 1-bromomethyl-4 -((hydroxyimino)methyl) -1-methyl-1,2-dihydrothiazolo[3,2-a] quinolin-10-ium, with potential high biological activity (Sabo et al., 2021).
Buchwald–Hartwig Amination : Synthesis of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines through Buchwald–Hartwig amination showed promising photophysics and biomolecular binding properties, indicating potential applications in molecular biology (Bonacorso et al., 2018).
Antibacterial Activity : Synthesis of 2,3-bis(bromomethyl)quinoxaline derivatives with various substituents displayed antibacterial activity, with some showing high activity against Gram-positive bacteria and a wide antifungal activity spectrum (Ishikawa et al., 2012).
Steric Pressure in Chemical Reactions : Studies on 4-bromo-2-(trifluoromethyl)quinoline and its isomers highlighted the role of the trifluoromethyl group in mediating steric pressure during chemical reactions, which is crucial for understanding molecular interactions in synthetic chemistry (Schlosser et al., 2006).
Safety and Hazards
Mecanismo De Acción
Target of Action
For instance, 2,8-bis(trifluoromethyl)quinoline analogs have shown activity against Trichomonas vaginalis .
Mode of Action
vaginalis growth and increased reactive oxygen species production and lipid peroxidation .
Biochemical Pathways
vaginalis, including purine nucleoside phosphorylase, lactate dehydrogenase, triosephosphate isomerase, and thioredoxin reductase .
Result of Action
Propiedades
IUPAC Name |
6-(bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrClF3N/c12-5-6-1-2-9-7(3-6)8(13)4-10(17-9)11(14,15)16/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJBKLFYWXYFAGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CBr)C(=CC(=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371294 | |
| Record name | 6-(bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123637-51-4 | |
| Record name | 6-(bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 123637-51-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-fluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B54385.png)

![2-Amino-7-methyl-5,7-dihydro-6H-[1,3]thiazolo[5,4-f]indol-6-one](/img/structure/B54387.png)
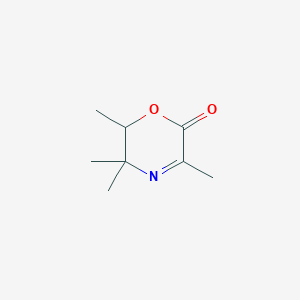
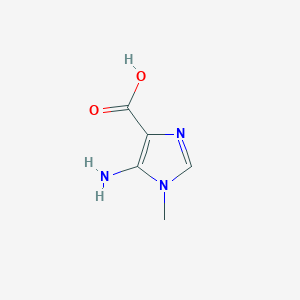
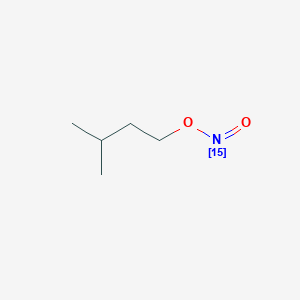

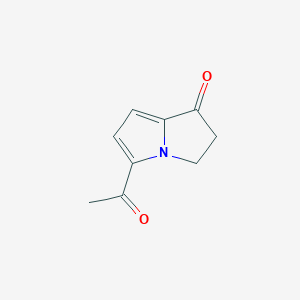
![Tetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3,4-dione](/img/structure/B54398.png)

